2,2-Dimethyl-6-morpholin-4-ylhex-4-ynal
Description
The compound “2,2-Dimethyl-6-morpholin-4-ylhex-4-ynal” is an aldehyde derivative featuring a morpholine moiety, a hex-4-yne backbone, and dimethyl substituents at the second carbon. The aldehyde group provides reactivity for further functionalization, while the morpholine ring may enhance solubility or modulate pharmacokinetic properties.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2,2-dimethyl-6-morpholin-4-ylhex-4-ynal |
InChI |
InChI=1S/C12H19NO2/c1-12(2,11-14)5-3-4-6-13-7-9-15-10-8-13/h11H,5-10H2,1-2H3 |
InChI Key |
LGBROXPWJBVNFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC#CCN1CCOCC1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on these analogs:
Table 1: Comparison of Morpholine Derivatives
Key Observations:
Structural Differences: “2,2-Dimethyl-6-morpholin-4-ylhex-4-ynal” contains an aldehyde and alkyne group, distinguishing it from the chloroethyl and phenolic analogs in the evidence. The compound in features a phenol ring with a morpholinylmethyl substituent, emphasizing aromaticity and hydrogen-bonding capacity, unlike the aliphatic backbone of the target compound.
Reactivity and Applications: 4-(2-Chloroethyl)morpholine hydrochloride () is utilized in alkylation reactions during drug synthesis, highlighting the role of morpholine derivatives as versatile intermediates .
Limitations: No data on the solubility, stability, or biological activity of “this compound” are available in the provided sources. The analogs lack the alkyne and aldehyde functionalities, making direct comparisons speculative.
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